

# 1-Bromo-2,4-dichloro-3-methylbenzene IUPAC name

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## Compound of Interest

Compound Name: *1-Bromo-2,4-dichloro-3-methylbenzene*

Cat. No.: *B1284043*

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## An In-Depth Technical Guide to **1-Bromo-2,4-dichloro-3-methylbenzene**

This guide provides a comprehensive overview of **1-Bromo-2,4-dichloro-3-methylbenzene**, a halogenated aromatic compound relevant to researchers and professionals in organic synthesis and drug development. Due to the limited specific data for this particular isomer, this document synthesizes available information with established principles for structurally related compounds.

## Nomenclature and Chemical Structure

The nomenclature for substituted benzene derivatives follows the IUPAC system, which prioritizes the alphabetical order of substituents and the lowest possible locant numbering. For the compound in question, the substituents are bromine, chlorine, and a methyl group.

- IUPAC Name: **1-Bromo-2,4-dichloro-3-methylbenzene**
- CAS Number: 127049-87-0[1]
- Synonyms: 3-Bromo-2,6-dichlorotoluene

The chemical structure consists of a benzene ring with a bromine atom at position 1, chlorine atoms at positions 2 and 4, and a methyl group at position 3.

## Physicochemical Properties

Quantitative data for **1-Bromo-2,4-dichloro-3-methylbenzene** is not extensively reported. The table below summarizes key computed and available properties.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrCl <sub>2</sub>	-
Molecular Weight	239.93 g/mol	[1]
Appearance	(Predicted) Colorless to light yellow solid or liquid	-
Boiling Point	(Predicted) ~240-260 °C	-
Melting Point	(Predicted) Not widely available	-
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dioxane)	General observation for similar compounds

## Synthesis and Experimental Protocols

While a specific, detailed synthesis for **1-Bromo-2,4-dichloro-3-methylbenzene** is not readily available in published literature, a plausible route involves the electrophilic bromination of a corresponding dichlorotoluene precursor. The directing effects of the existing substituents on the aromatic ring are crucial in determining the final product.

### Conceptual Synthetic Pathway

A likely precursor for the synthesis is 2,4-dichloro-1-methylbenzene (2,4-dichlorotoluene). The methyl group is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The positions ortho and para to the methyl group are 2, 4, and 6. Positions 2 and 4 are already occupied by chlorine. Position 6 is sterically unhindered. Therefore, bromination of 2,4-dichlorotoluene would likely yield 2-bromo-3,5-dichlorotoluene.

To obtain the target compound, **1-Bromo-2,4-dichloro-3-methylbenzene**, a different starting material, such as 2,6-dichlorotoluene, would be required.

## General Experimental Protocol: Electrophilic Bromination of a Dichlorotoluene

This protocol is a general representation for the synthesis of a bromodichlorotoluene and would require optimization for the specific synthesis of **1-Bromo-2,4-dichloro-3-methylbenzene**.

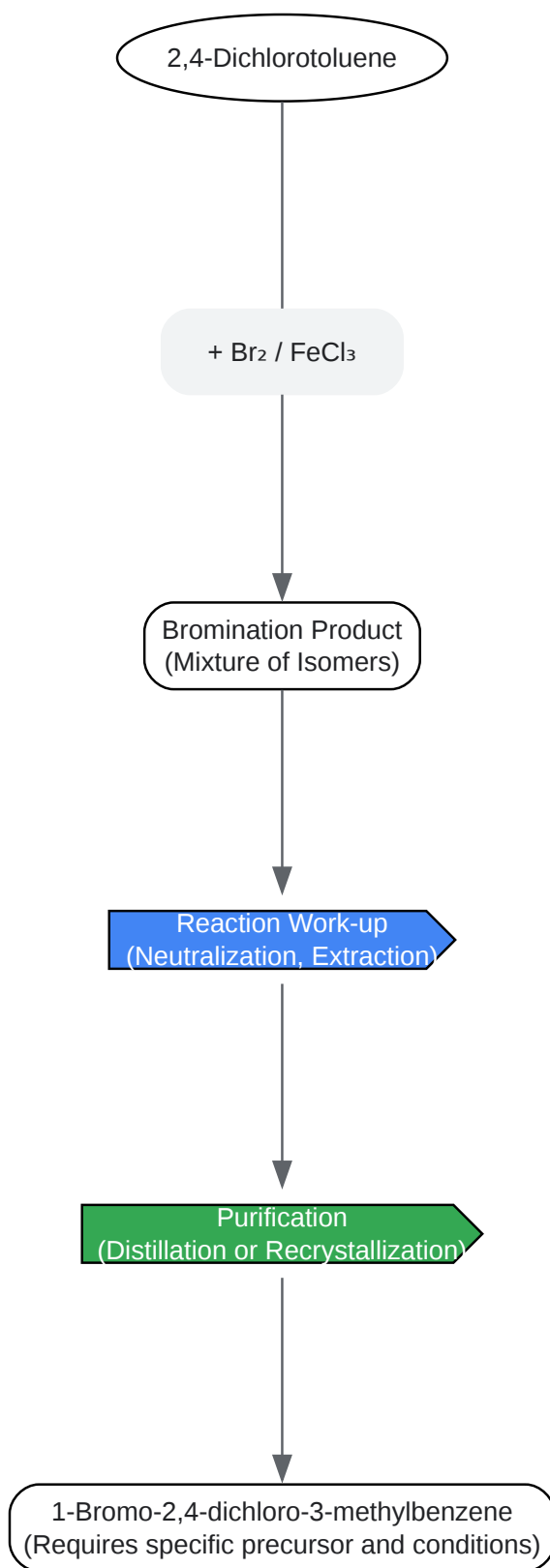
Materials:

- Dichlorotoluene precursor (e.g., 2,4-dichlorotoluene)
- Bromine ( $\text{Br}_2$ )
- Iron(III) chloride ( $\text{FeCl}_3$ ) or iron powder ( $\text{Fe}$ ) as a Lewis acid catalyst
- Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
- Sodium hydroxide ( $\text{NaOH}$ ) solution for neutralization
- Chloroform or other suitable extraction solvent
- Water
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

- A multi-necked flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.
- The dichlorotoluene and a catalytic amount of ferric chloride are charged into the flask.
- An equimolar amount of bromine is added dropwise to the mixture at room temperature with constant stirring. The reaction is typically exothermic, and the temperature should be controlled.

- The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like TLC or GC.
- After the reaction, the mixture is carefully poured into water and neutralized with a sodium hydroxide solution to quench the reaction and remove acidic byproducts.
- The product is then extracted from the aqueous layer using an organic solvent like chloroform.<sup>[2]</sup>
- The organic extract is washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved by distillation under reduced pressure or recrystallization.



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Caption: Conceptual workflow for the synthesis of **1-Bromo-2,4-dichloro-3-methylbenzene**.

## Applications in Research and Drug Development

Halogenated aromatic compounds like **1-Bromo-2,4-dichloro-3-methylbenzene** are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.<sup>[3]</sup> The presence of halogen atoms provides reactive handles for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.<sup>[3]</sup> These reactions are fundamental in drug discovery for constructing complex molecular architectures from simpler fragments.<sup>[4]</sup> The chlorine and methyl substituents on the benzene ring influence the electronic properties and steric environment of the molecule, which can be fine-tuned to achieve desired interactions in a biological target.

The introduction of halogens into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.<sup>[5][6]</sup>

### Example Application: Suzuki-Miyaura Cross-Coupling

**1-Bromo-2,4-dichloro-3-methylbenzene** can serve as the aryl halide partner in a Suzuki-Miyaura coupling reaction to form a biaryl structure, a common motif in many biologically active compounds.

### General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

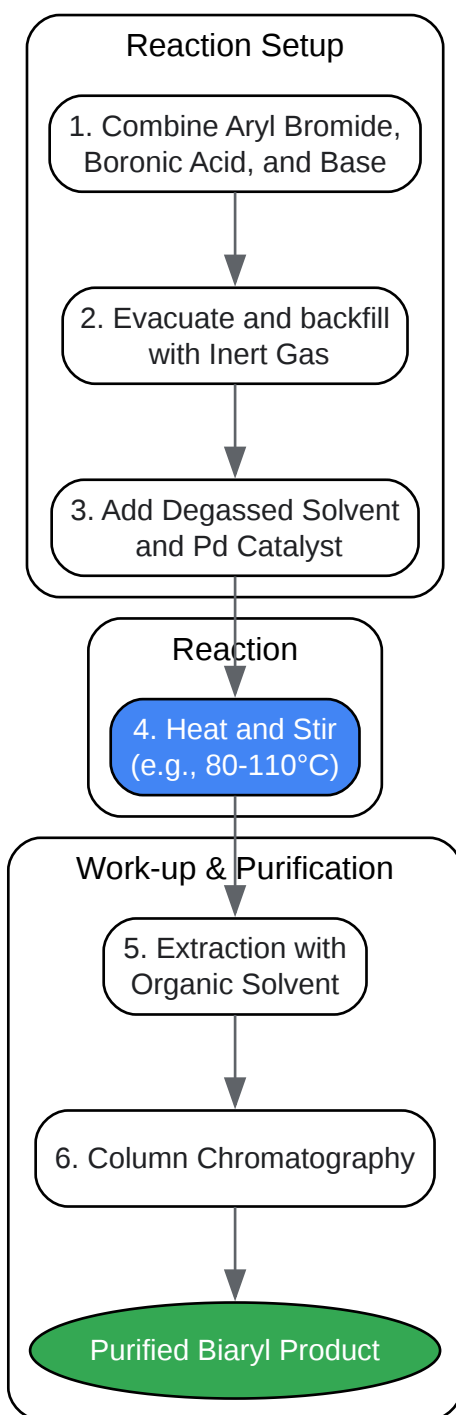
Materials:

- **1-Bromo-2,4-dichloro-3-methylbenzene** (Aryl Bromide)
- An arylboronic acid or ester
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- A base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )

- Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

- To a reaction vessel, add the aryl bromide, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- The degassed solvent system is added, followed by the palladium catalyst (typically 1-5 mol%).
- The reaction mixture is heated (e.g., 80-110 °C) with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.<sup>[7][8]</sup>



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling



Safety information for **1-Bromo-2,4-dichloro-3-methylbenzene** is not specifically detailed. The following data is based on safety information for structurally similar compounds, such as other dichlorobromobenzenes and dichlorotoluenes.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Hazard Category	Description and Precautionary Statements
GHS Classification	(Predicted) Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system irritation). May be harmful if swallowed.
Signal Word	(Predicted) Warning
Hazard Statements	(Predicted) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)	Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or under a chemical fume hood.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

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